

[1,1'-Biphenyl]-3-ylmethanol molecular structure and conformation

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Compound of Interest

Compound Name: [1,1'-Biphenyl]-3-ylmethanol

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An In-depth Technical Guide to the Molecular Structure and Conformation of **[1,1'-Biphenyl]-3-ylmethanol**

Introduction: The Significance of the Biphenyl Scaffold

[1,1'-Biphenyl]-3-ylmethanol is a biaryl compound featuring two phenyl rings linked by a central carbon-carbon single bond, with a hydroxymethyl (-CH₂OH) substituent at the meta-position of one ring. While seemingly simple, this molecule serves as a crucial building block and structural motif in numerous fields, most notably in drug discovery and materials science. Biphenyl-containing molecules are prevalent in top-selling pharmaceuticals, where the biphenyl core acts as a rigid, yet conformationally adaptable, scaffold for positioning pharmacophoric elements in three-dimensional space.^{[1][2]} The conformational behavior of this scaffold is paramount as it directly dictates the molecule's shape, and thus its ability to interact with biological targets such as enzymes and receptors.

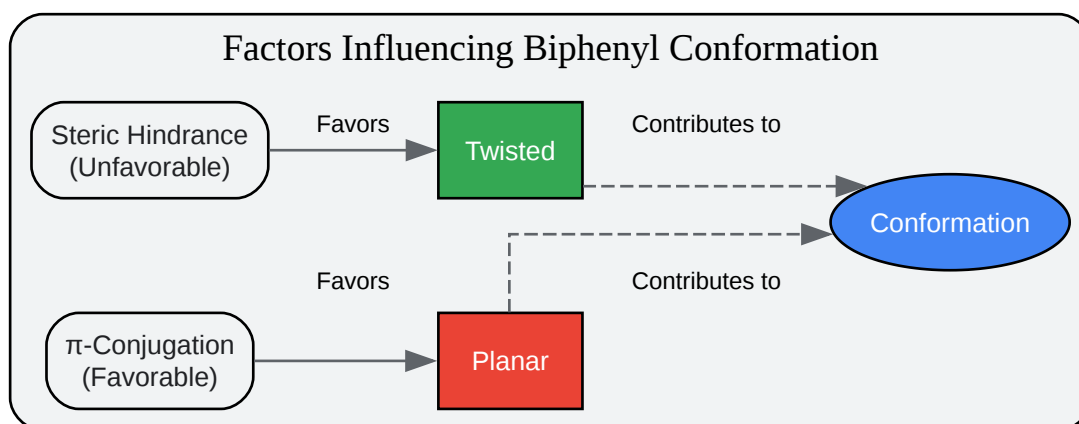
This guide provides a detailed exploration of the molecular structure and conformational landscape of **[1,1'-Biphenyl]-3-ylmethanol**. As a Senior Application Scientist, the focus will be not only on the structural parameters but also on the underlying physical principles and the synergistic application of computational and experimental methodologies required for a comprehensive analysis. We will delve into the causality behind experimental choices and present self-validating protocols for researchers, scientists, and drug development professionals aiming to understand and manipulate this versatile chemical entity.

Section 1: The Conformational Dichotomy of the Biphenyl Core

The conformational preferences of any biphenyl derivative are dominated by the rotation around the central C1-C1' single bond. This rotation is governed by a delicate and well-studied balance between two opposing energetic factors: π -conjugation and steric repulsion.[3][4]

- π -Conjugation: A planar arrangement, where the dihedral angle between the two rings is 0° , allows for maximum overlap of the π -electron systems of both rings. This delocalization of electrons is energetically favorable.[5]
- Steric Repulsion: In a planar conformation, the hydrogen atoms at the ortho-positions (C2, C6, C2', and C6') experience significant van der Waals repulsion, creating steric strain that destabilizes the molecule.[5][6]

This energetic trade-off results in a twisted, non-planar ground-state conformation for unsubstituted biphenyl.[7] The molecule sacrifices some conjugative stability to alleviate the more significant steric clash. The energy profile of this rotation features two barriers: a higher barrier at 0° (planar) due to steric clash and a slightly lower barrier at 90° (perpendicular) due to the complete loss of π -conjugation.[5][8]



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Caption: The balance between π -conjugation and steric hindrance.

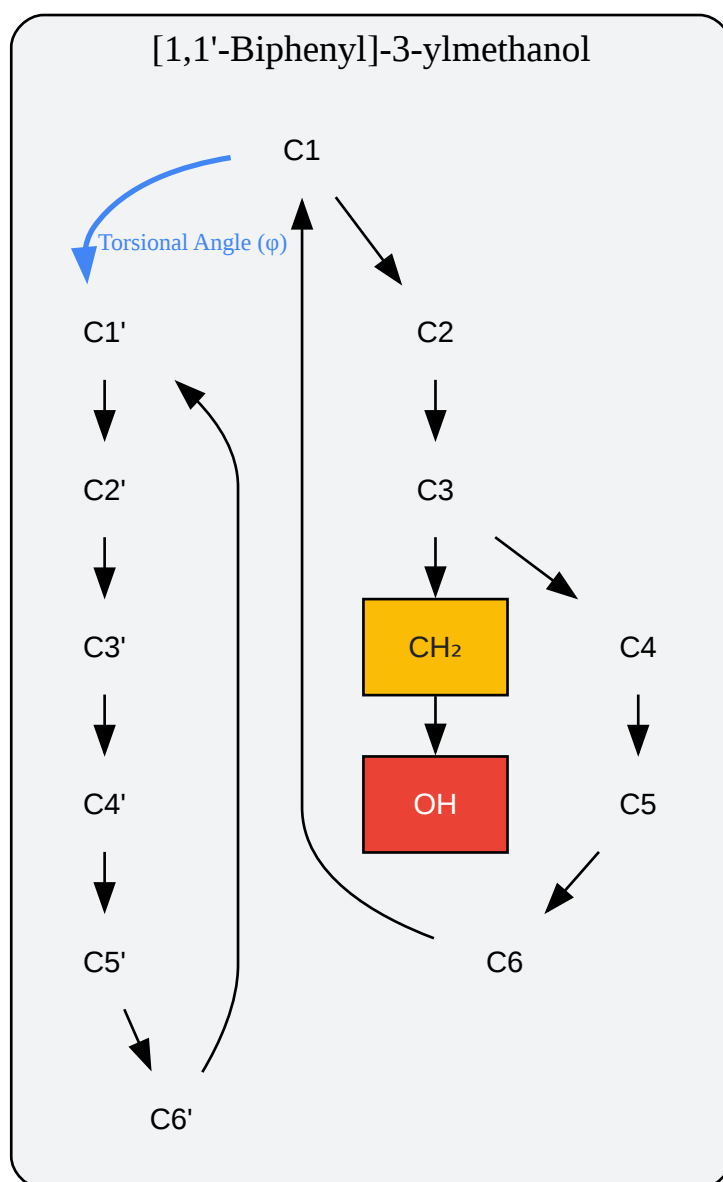
Quantitative Energetic Landscape

Experimental and high-level computational studies on unsubstituted biphenyl provide a quantitative basis for understanding its conformational energetics.

Parameter	Experimental Value (Gas Phase)	Typical Calculated Value (High-Level Theory)	Reference(s)
Equilibrium Dihedral Angle	$44.4^\circ \pm 1.2^\circ$	$\sim 43^\circ$	[1][5]
Rotational Barrier at 0°	6.0 ± 2.1 kJ/mol	~ 8.0 kJ/mol	[5][8][9]
Rotational Barrier at 90°	6.5 ± 2.0 kJ/mol	~ 8.3 kJ/mol	[5][8][9]

Section 2: Molecular Structure of [1,1'-Biphenyl]-3-ylmethanol

The introduction of a hydroxymethyl group at the 3-position (meta) does not introduce significant direct steric hindrance that would drastically alter the fundamental biphenyl torsional profile. Unlike an ortho-substituent, it does not directly clash with groups on the adjacent ring during rotation.[7] However, it significantly impacts the molecule's electronic distribution, polarity, and potential for intermolecular interactions, which can influence conformational preferences, especially in condensed phases.



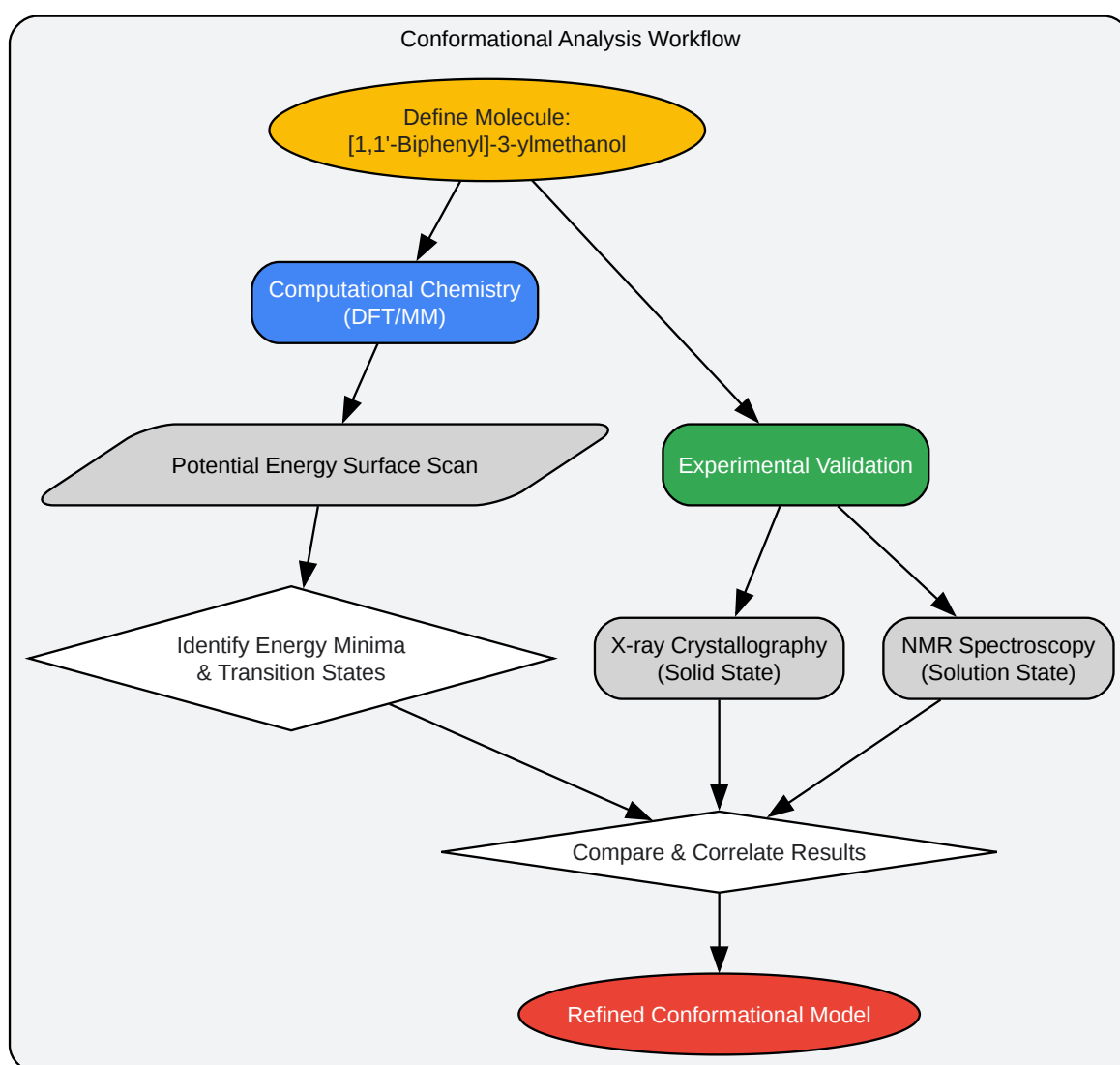
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Caption: Structure of **[1,1'-Biphenyl]-3-ylmethanol** with the key torsional angle highlighted.

The key structural parameter remains the C2-C1-C1'-C2' dihedral angle (ϕ). While the minimum energy angle is expected to be similar to that of unsubstituted biphenyl ($\sim 44^\circ$), the precise value and the rotational barriers must be determined through the specific analytical methods detailed below. The -CH₂OH group adds two additional rotatable bonds (C3-CH₂ and CH₂-O), increasing the molecule's conformational complexity, particularly concerning its orientation relative to the phenyl ring.

Section 3: A Hybrid Approach to Conformational Analysis

A complete understanding of the conformational landscape of a flexible molecule like **[1,1'-Biphenyl]-3-ylmethanol** requires a synergistic approach, integrating computational modeling with experimental validation. Computational methods allow for the exploration of the entire potential energy surface, while experimental techniques provide data on the molecule's actual structure in a specific environment (solution or solid state).^{[10][11]}



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Caption: Integrated workflow for conformational analysis.

Computational Approaches: Mapping the Energy Landscape

Causality: Experimental methods typically capture either a single, solid-state conformation (X-ray) or a population-weighted average in solution (NMR).[12][13] They do not easily reveal the energy barriers between conformations. Computational chemistry is employed to construct a potential energy surface (PES), providing a complete map of all possible conformations and the energetic cost of transitioning between them.[11]

Protocol: Potential Energy Surface (PES) Scan via Density Functional Theory (DFT)

- Initial Structure Generation: Build the 3D structure of **[1,1'-Biphenyl]-3-ylmethanol** using molecular modeling software.
- Geometry Optimization: Perform a full geometry optimization to find the nearest local energy minimum.
 - Method Justification: A well-optimized starting structure is critical for an accurate scan. A DFT functional like B3LYP with a Pople-style basis set (e.g., 6-31G(d)) offers a robust balance of accuracy and computational efficiency for molecules of this size.[5][9]
- Scan Definition: Define the C2-C1-C1'-C2' dihedral angle as the reaction coordinate.
- Relaxed PES Scan: Initiate a "relaxed" scan. The defined dihedral angle is constrained and rotated in discrete steps (e.g., 10° increments from 0° to 180°). At each step, the energy of the molecule is calculated after allowing all other geometric parameters (bond lengths, other angles) to fully relax.
 - Self-Validation: A relaxed scan is crucial. A rigid scan (where only the dihedral angle changes) would produce artificially high energies due to unalleviated steric clashes.
- Data Analysis: Plot the calculated relative energy versus the dihedral angle. The lowest point on the curve corresponds to the global minimum energy conformation, while peaks represent

the transition states (rotational barriers).

Experimental Validation: Grounding Theory in Reality

Causality: Computational models are performed on an isolated molecule in a vacuum (in silico). Experimental validation is essential to understand how the molecule behaves in a real-world environment, subject to intermolecular forces like crystal packing or solvent interactions.

Method 1: Single-Crystal X-ray Crystallography (Solid-State Analysis)

This technique provides the most definitive structural data for a molecule in the crystalline state.^[14]

Protocol: Structure Determination by X-ray Diffraction

- **Crystal Growth:** Grow single crystals of **[1,1'-Biphenyl]-3-ylmethanol** suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
- **Data Collection:** Mount a suitable crystal on a goniometer head and place it within an X-ray diffractometer. The crystal is irradiated with monochromatic X-rays while being rotated, and the resulting diffraction pattern is recorded by a detector.^[14]
- **Structure Solution and Refinement:** The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. From this map, atomic positions are determined and refined to yield a final, highly precise molecular structure.
 - **Trustworthiness:** The final refined structure will have associated quality metrics (e.g., R-factor) that indicate how well the model fits the experimental data. This provides a self-validating check on the quality of the determined structure.

Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy (Solution-State Analysis)

NMR provides insight into the average conformation and dynamic behavior of the molecule in solution.^{[13][15]}

Protocol: Conformational Averaging by ¹H and ¹³C NMR

- **Sample Preparation:** Dissolve a pure sample of **[1,1'-Biphenyl]-3-ylmethanol** in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can be used to probe environmental effects on conformation.
- **Data Acquisition:** Acquire standard one-dimensional ¹H and ¹³C NMR spectra.
- **Data Interpretation:**
 - At room temperature, the rotation around the biphenyl C-C bond is typically fast on the NMR timescale. Therefore, the observed chemical shifts for symmetrically related protons and carbons (e.g., on the unsubstituted ring) will be an average of their environments in the different rotational conformers.
 - The complexity of the aromatic region in the ¹H NMR spectrum can provide qualitative clues. Significant dispersion of signals may suggest a locked or slow-exchanging conformation, though this is unlikely for this specific molecule at room temperature.
 - **Advanced Application:** For systems with higher rotational barriers (atropisomers), variable-temperature (VT) NMR can be used to "freeze out" the rotation, leading to the decoalescence of averaged signals into separate signals for each conformer.[\[16\]](#)

Section 4: Relevance in Drug Development

The conformational properties of **[1,1'-Biphenyl]-3-ylmethanol** are directly translatable to the design of bioactive molecules.

- **Pharmacophore Scaffolding:** The biphenyl unit provides a spatially defined and synthetically accessible scaffold. The torsional angle dictates the relative orientation of substituents on the two rings. By modifying substituents, medicinal chemists can fine-tune this angle to optimize the presentation of pharmacophoric groups to a biological target.[\[17\]](#)
- **Receptor Interaction:** The preferred non-planar conformation creates a distinct three-dimensional shape that is critical for molecular recognition. A planar biphenyl would present a very different profile for interaction within a binding pocket.
- **Hydrogen Bonding:** The 3-ylmethanol group is a key interaction point. Its spatial position, determined by the biphenyl torsion, and its own rotational freedom are critical for forming

directional hydrogen bonds with protein residues, which are often essential for high-affinity binding.

Conclusion

The molecular structure of **[1,1'-Biphenyl]-3-ylmethanol** is defined by its biphenyl core, which adopts a twisted, non-planar conformation with a dihedral angle of approximately 44-45°. This conformation represents the lowest energy state in a delicate balance between stabilizing π -conjugation and destabilizing steric repulsion. The 3-ylmethanol substituent, while not sterically dominant, critically influences the molecule's polarity and interaction potential.

A comprehensive conformational analysis is not achievable through a single technique. It demands a robust, integrated strategy that leverages the predictive power of computational chemistry to map the entire energy landscape and the definitive validation of experimental methods like X-ray crystallography and NMR spectroscopy to ground these models in the context of the solid and solution phases, respectively. For professionals in drug discovery, a thorough understanding of these structural and conformational dynamics is an indispensable prerequisite for the rational design of novel therapeutics.

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